molecular formula C6H12O4 B128169 (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol CAS No. 863396-35-4

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol

Cat. No.: B128169
CAS No.: 863396-35-4
M. Wt: 148.16 g/mol
InChI Key: CYLGOSOYSUHPCY-YRZWDFBDSA-N
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Description

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol is a chiral compound with significant importance in organic chemistry and various scientific fields. This compound features a tetrahydropyran ring with methoxy and diol functional groups, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which utilizes lipase-mediated resolution protocols. This method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions . Another method involves the use of stereospecific hydroxylation reactions to introduce the desired chiral centers .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemoenzymatic processes due to their efficiency and high enantiomeric excess. These processes are optimized for scalability and cost-effectiveness, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form tetrahydropyran derivatives with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various tetrahydropyran derivatives, which can be further functionalized for specific applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol is unique due to its specific combination of methoxy and diol groups within a tetrahydropyran ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3R,4S)-6-methoxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLGOSOYSUHPCY-YRZWDFBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1C[C@@H]([C@@H](CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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